![molecular formula C9H13ClFNO B3040400 (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1980007-86-0](/img/structure/B3040400.png)
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Overview
Description
The compound “(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” is a derivative of fluoro-methoxyphenyl compounds. These compounds often have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Fluorine is often involved in nucleophilic substitution reactions, while the amine group might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a fluorine atom might increase its electronegativity, while the amine group might make it a base .Scientific Research Applications
Synthesis of Apremilast
Antimicrobial Activity
The compound has been used in the synthesis of novel Schiff bases with demonstrated antimicrobial activity. Specifically, derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showed excellent antimicrobial properties (Puthran et al., 2019).
Antiamoebic Activity
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride derivatives have been synthesized and evaluated for antiamoebic activity. Certain chalcones possessing this structure displayed significant activity against Entamoeba histolytica (Zaidi et al., 2015).
Additional Antimicrobial Applications
Further antimicrobial research includes the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones using 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone (Nagamani et al., 2018).
Environmental Impact Studies
The compound has been examined in the context of environmental studies. For instance, research on methoxychlor, a pesticide with a similar structure, explores its degradation by environmental bacterial species and white rot fungus, elucidating pathways that may be relevant for related compounds (Satsuma & Masuda, 2012), (Grifoll & Hammel, 1997).
Material Science Applications
In material science, the compound's derivatives have been used to study the effects of polar side groups on transport and luminescence properties in naphthyl phenylamine model compounds (Tong et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJXEXCMWBMQV-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.